molecular formula C18H26N2O3S B300182 N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide

Katalognummer B300182
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: PKWAJXSJROKJPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

The mechanism of action of TAK-659 involves the inhibition of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases play a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways that promote the growth and survival of cancer cells and modulate the immune system.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activation of B cells and T cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. Another advantage is that TAK-659 has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation is that TAK-659 is a small molecule inhibitor, which means that it may have off-target effects and interact with other proteins in the cell. Another limitation is that TAK-659 may have different effects in different cell types and disease models.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One direction is to further evaluate the efficacy and safety of this compound in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Another direction is to investigate the potential of TAK-659 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted therapy. Additionally, future studies could focus on the identification of biomarkers that could predict the response to TAK-659 treatment and the development of companion diagnostics. Finally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential off-target effects.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-aminophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,3,3-trimethylbicyclo[2.2.1]hept-2-amine to form the amide linkage. The final step involves the sulfonation of the amino group with sulfonyl chloride to form TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to modulate the immune system by inhibiting the activation of B cells and T cells.

Eigenschaften

Produktname

N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide

Molekularformel

C18H26N2O3S

Molekulargewicht

350.5 g/mol

IUPAC-Name

N-[4-[(2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H26N2O3S/c1-12(21)19-14-5-7-15(8-6-14)24(22,23)20-16-17(2,3)13-9-10-18(16,4)11-13/h5-8,13,16,20H,9-11H2,1-4H3,(H,19,21)

InChI-Schlüssel

PKWAJXSJROKJPR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C(C3CCC2(C3)C)(C)C

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C(C3CCC2(C3)C)(C)C

Löslichkeit

0.4 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.